molecular formula C22H19N3O2 B5206646 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 5735-50-2

1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B5206646
CAS RN: 5735-50-2
M. Wt: 357.4 g/mol
InChI Key: SRDJUGJSZKJBRG-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, also known as MNPDHP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the survival and growth of cancer cells, bacteria, and fungi. 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been found to induce apoptosis or programmed cell death in cancer cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has also been found to exhibit anti-inflammatory and antioxidant properties, which makes it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments such as its unique chemical structure, high potency, and selectivity towards cancer cells, bacteria, and fungi. However, it also has some limitations such as its low solubility in water and its potential toxicity towards normal cells. Therefore, further studies are needed to optimize the formulation and dosage of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole for its potential use in clinical settings.

Future Directions

There are several future directions for research on 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. Firstly, more studies are needed to elucidate the mechanism of action of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole and its potential targets in cancer cells, bacteria, and fungi. Secondly, further optimization of the synthesis method and formulation of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is needed to improve its solubility and bioavailability. Thirdly, studies are needed to investigate the potential use of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole as a diagnostic tool for various diseases. Finally, more in vivo studies are needed to evaluate the safety and efficacy of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole for its potential use in clinical settings.
Conclusion
In conclusion, 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a promising chemical compound that has been studied for its potential applications in various scientific research fields. It has been found to exhibit significant activity against cancer cells, bacteria, and fungi. 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments such as its unique chemical structure, high potency, and selectivity towards cancer cells, bacteria, and fungi. However, further studies are needed to optimize the formulation and dosage of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole for its potential use in clinical settings.

Synthesis Methods

The synthesis of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 2-methylphenylhydrazine, 3-nitrobenzaldehyde, and benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The yield of 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole can be optimized by varying the reaction conditions such as the amount of reactants, reaction time, and temperature.

Scientific Research Applications

1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant activity against cancer cells, bacteria, and fungi. 1-(2-methylphenyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

2-(2-methylphenyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-16-8-5-6-13-21(16)24-22(18-11-7-12-19(14-18)25(26)27)15-20(23-24)17-9-3-2-4-10-17/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDJUGJSZKJBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386560
Record name BAS 00822666
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenyl)-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole

CAS RN

5735-50-2
Record name BAS 00822666
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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